2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one
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Overview
Description
2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with a pyridine ring, which is further substituted with an amino group and a benzoyl group.
Preparation Methods
The synthesis of 2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one can be achieved through multicomponent reactions involving aldehydes, malononitrile, and cyclohexanediones . These reactions are typically carried out under microwave irradiation or ultrasonic radiation to enhance the reaction rate and yield. Catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) are often used to facilitate the reaction . Industrial production methods may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Cycloaddition: The compound can participate in cycloaddition reactions with polarized olefins, leading to the formation of various cyclic derivatives.
Scientific Research Applications
2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. It inhibits mitogen-activated protein kinase MK-2, which plays a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as TNF-α . By suppressing TNF-α expression, the compound can reduce inflammation and potentially inhibit tumor growth.
Comparison with Similar Compounds
2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:
2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles: These compounds also contain a chromene ring and exhibit similar biological activities.
5H-chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are known for their potential therapeutic applications.
2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound has a similar chromeno[2,3-b]pyridine core and exhibits comparable biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-amino-3-benzoylchromeno[2,3-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c20-18-13(16(22)11-6-2-1-3-7-11)10-14-17(23)12-8-4-5-9-15(12)24-19(14)21-18/h1-10H,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMMNYZELXYBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C3C(=C2)C(=O)C4=CC=CC=C4O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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